Penitricin

Description

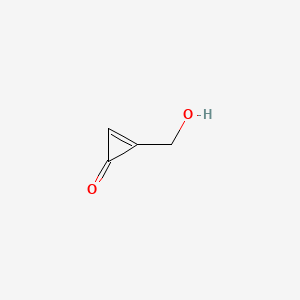

Structure

3D Structure

Properties

CAS No. |

92279-91-9 |

|---|---|

Molecular Formula |

C4H4O2 |

Molecular Weight |

84.07 g/mol |

IUPAC Name |

2-(hydroxymethyl)cycloprop-2-en-1-one |

InChI |

InChI=1S/C4H4O2/c5-2-3-1-4(3)6/h1,5H,2H2 |

InChI Key |

YZURNKPBQUTNBC-UHFFFAOYSA-N |

SMILES |

C1=C(C1=O)CO |

Canonical SMILES |

C1=C(C1=O)CO |

Other CAS No. |

92279-91-9 |

Synonyms |

penitricin penitricin A Ro 09-0804 Ro-09-0804 |

Origin of Product |

United States |

Chemical Reactions Analysis

Cycloaddition Reactions

Penitricin derivatives undergo [1+2] and [3+2] cycloadditions with electron-deficient olefins, generating cyclopropanes and cyclopentenones, respectively. Reaction conditions significantly influence product distribution:

-

[1+2] Cycloaddition : Dominates at lower temperatures (70–100°C), producing cyclopropanes.

-

[3+2] Cycloaddition : Favored at higher temperatures (140°C), yielding cyclopentenone derivatives .

| Reaction Type | Temperature Range | Major Product |

|---|---|---|

| [1+2] | 70–100°C | Cyclopropane |

| [3+2] | 140°C | Cyclopentenone |

Ring-Opening and Isomerization

Thermolysis of substituted cyclopropenone acetals generates vinyl carbenes, which participate in cycloadditions or rearrange to form trimethylenemethane species . These intermediates are key to synthesizing buckminsterfullerenes and related heterocycles.

Biocidal Activity

This compound’s antibiotic activity against Gram-negative bacteria is linked to its cyclopropenone ring, which likely disrupts cellular processes through covalent binding to enzymes or nucleic acids .

Drug Development

The structural simplicity and reactivity of this compound make it a candidate for developing novel antimicrobial agents. Synthetic analogs with modified substituents (e.g., phenyl groups) exhibit varied biological potencies, suggesting tunable therapeutic potential .

Material Science

Cyclopropenone derivatives, including this compound, serve as precursors for advanced materials like fullerenes and spirocyclic compounds . Their thermal and photochemical reactivity facilitates controlled polymerization and self-assembly processes.

Preparation Methods

Microbial Strain Selection and Fermentation Conditions

This compound is biosynthesized primarily by Penicillium aculeatum strains NR 5165 and NR 6216, with the latter being a spontaneous mutant of the former. These strains are maintained on malt-extract agar slants containing glucose (1%), Soytone (0.1%), yeast extract (0.1%), and malt extract (1%). For large-scale production, submerged fermentation is conducted in PEP medium, which comprises glucose (2%), Polypeptone (1%), magnesium sulfate heptahydrate (0.1%), and copper sulfate pentahydrate (0.01 mM) in 0.05 M phosphate buffer (pH 5.7). Copper ions are indispensable for both growth and this compound synthesis, as their omission reduces yields by over 80%.

Role of Copper in Metabolic Pathways

Copper acts as a cofactor for enzymes involved in the oxidation of trans-2-butene-1,4-diol to 4-hydroxycrotonaldehyde, a key intermediate in this compound biosynthesis. Comparative studies show that media containing 0.01 mM CuSO₄·5H₂O yield this compound concentrations of 2.2 mM after 5.5 hours of bioconversion, whereas copper-deficient media produce negligible amounts.

Bioconversion Process and Intermediate Isolation

Bioconversion begins with the preparation of washed mycelia. P. aculeatum mycelia are grown in PEP medium for 4 days at 24°C, harvested via filtration, and starved in phosphate buffer to deplete endogenous substrates. These mycelia are then suspended in solutions containing precursors such as trans-2-butene-1,4-diol or its derivatives.

Substrate Specificity and Kinetics

The bioconversion of trans-2-butene-1,4-diol to this compound proceeds through two intermediates: 4-hydroxycrotonaldehyde (this compound B) and this compound C (Fig. 1). Time-course experiments reveal that 6.25 mM trans-2-butene-1,4-diol is fully converted to this compound B within 3 hours, with subsequent oxidation to this compound occurring at a rate of 0.4 mM/hour. Maximum this compound titers (2.2 mM) are achieved after 5.5 hours under optimal conditions (24°C, 180 rpm agitation).

Table 1: Bioconversion Efficiency of trans-2-Butene-1,4-Diol Derivatives

| Substrate | Concentration (mM) | Product | Yield (mM) | Time (h) |

|---|---|---|---|---|

| trans-Butenediol | 6.25 | This compound B | 6.25 | 3 |

| This compound B | 6.25 | This compound | 2.2 | 5.5 |

| This compound C | 120 | This compound | 40.5 | 24 |

Downstream Processing and Purification

Post-fermentation broth is filtered to remove mycelia, and the filtrate is extracted with ethyl acetate to eliminate lipophilic impurities. The aqueous layer is subjected to gel filtration chromatography using Sephadex G-10, followed by high-performance liquid chromatography (HPLC) on Shodex Ionpak S801 columns. Final purification yields this compound as a colorless oil, characterized by mass spectrometry (m/z 85 [M+1]) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Synthesis of this compound

Propargyl Alcohol as a Starting Material

The chemical synthesis of this compound begins with propargyl alcohol, which undergoes oxidative cyclization to form hydroxymethylcyclopropenone (Fig. 2). This one-step process involves treating propargyl alcohol with a hypervalent iodine reagent (e.g., phenyliodine(III) bis(trifluoroacetate)) in dichloromethane at −20°C. The reaction proceeds via a concerted [2+1] cycloaddition mechanism, yielding this compound in 65–70% purity.

Optimization of Reaction Conditions

Key parameters include:

-

Temperature : Reactions conducted above 0°C favor side products such as propargyl aldehyde.

-

Solvent : Dichloromethane provides optimal solubility and stabilizes the cyclopropenone intermediate.

-

Oxidant Stoichiometry : A 1:1 molar ratio of propargyl alcohol to phenyliodine(III) bis(trifluoroacetate) minimizes overoxidation.

Alternative Synthetic Routes

Alternative methods involve the condensation of acetylene derivatives with carbonyl compounds. For example, diphenylcyclopropenone analogs are synthesized via Favorskii-type reactions between benzyl dichloride and ketene acetals. While these routes are less efficient for this compound itself, they provide structural insights for derivatives.

Comparative Analysis of Biosynthetic and Synthetic Methods

Yield and Scalability

-

Biosynthesis : Yields up to 2.2 mM (∼300 mg/L) are achievable in shake-flask cultures, but scalability is limited by microbial growth rates and substrate inhibition.

-

Chemical Synthesis : Batch reactions produce 40–50 mg of this compound per gram of propargyl alcohol, but require costly reagents and stringent conditions.

Q & A

Q. Q1. What experimental models are most appropriate for studying Penitricin’s antifungal mechanisms in vitro?

Methodological Answer:

- Standardized assays include broth microdilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. .

- Membrane permeability studies : Use fluorescent probes (e.g., SYTOX Green) to quantify cell membrane disruption kinetics, correlating with this compound’s polyene-mediated ergosterol binding .

- Controls : Include comparator antifungals (e.g., amphotericin B) and sterol-deficient mutants to isolate mechanism-specific effects .

Q. Q2. How can researchers address contradictory MIC values for this compound across published studies?

Methodological Answer:

- Data harmonization : Adhere to CLSI/EUCAST guidelines for standardized inoculum preparation (1–5 × 10³ CFU/mL) and incubation conditions (35°C for 48h) .

- Meta-analysis : Stratify data by fungal strain (e.g., C. albicans vs. non-albicans), growth phase (planktonic vs. biofilm), and assay methodology (agar dilution vs. microdilution) .

- Statistical reconciliation : Apply mixed-effects models to account for inter-lab variability in MIC reporting .

Advanced Research Questions

Q. Q3. What experimental designs optimize the evaluation of this compound’s synergistic effects with azoles in resistant fungal isolates?

Methodological Answer:

- Checkerboard assay : Use fractional inhibitory concentration indices (FICI ≤0.5) to quantify synergy against azole-resistant C. glabrata .

- Mechanistic validation : Perform RNA-seq to assess ERG11 upregulation pre/post-Penitricin exposure, confirming target pathway modulation .

- In vivo validation : Use immunosuppressed murine models with staggered dosing regimens to mimic clinical co-administration scenarios .

Q. Q4. How can researchers resolve discrepancies between in vitro efficacy and in vivo toxicity profiles of this compound?

Methodological Answer:

- Toxicokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate efficacy (AUC/MIC) with nephrotoxicity markers (e.g., serum creatinine) .

- Species-specific metabolism : Compare murine vs. human hepatocyte models to identify metabolic pathways (e.g., CYP450 isoforms) contributing to toxicity .

- Alternative formulations : Test liposomal encapsulation or pegylation to reduce renal accumulation while maintaining antifungal activity .

Q. Q5. What frameworks are recommended for designing clinical trials investigating this compound’s prophylactic use in immunocompromised populations?

Methodological Answer:

- PICOT framework :

- Ethical considerations : Ensure equipoise by referencing systematic reviews on existing prophylaxis failure rates .

Methodological Guidance for Data Interpretation

Q. Q6. How should researchers analyze conflicting data on this compound’s impact on fungal biofilm eradication?

Methodological Answer:

- Biofilm-specific assays : Use crystal violet staining or XTT reduction assays to quantify biomass/metabolic activity post-treatment .

- Confocal microscopy : Validate biofilm penetration using fluorescently labeled this compound analogs .

- Machine learning : Apply clustering algorithms to identify biofilm phenotypes (e.g., extracellular matrix composition) associated with treatment resistance .

Q. Q7. What statistical approaches mitigate bias in retrospective studies of this compound’s real-world efficacy?

Methodological Answer:

- Propensity score matching : Adjust for confounding variables (e.g., comorbidities, prior antifungal exposure) .

- Sensitivity analysis : Test robustness of findings against unmeasured confounders using E-values .

- Reporting standards : Follow STROBE guidelines for observational studies to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.